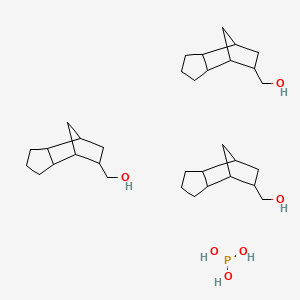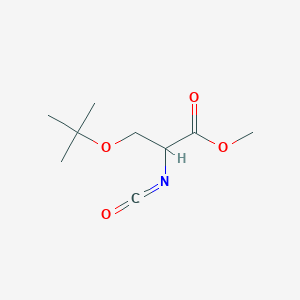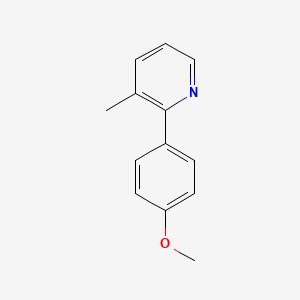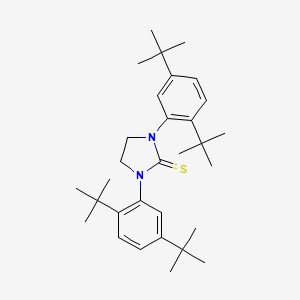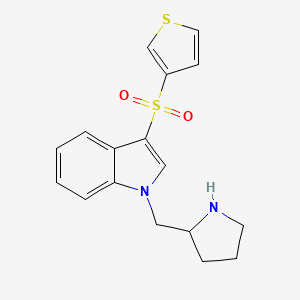
1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique combination of an indole core, a pyrrolidinylmethyl group, and a thienylsulfonyl group, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinylmethyl Group: This step may involve the alkylation of the indole nitrogen with a pyrrolidinylmethyl halide under basic conditions.
Attachment of the Thienylsulfonyl Group: The final step could involve the sulfonylation of the indole ring with a thienylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
“1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted indoles.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials.
作用机制
The mechanism of action of “1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The pyrrolidinylmethyl and thienylsulfonyl groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienyl)-: Lacks the sulfonyl group, which may result in different chemical and biological properties.
1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-benzylsulfonyl)-: Contains a benzylsulfonyl group instead of a thienylsulfonyl group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the thienylsulfonyl group in “1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” distinguishes it from other indole derivatives, potentially offering unique chemical reactivity and biological activity.
属性
CAS 编号 |
651335-48-7 |
|---|---|
分子式 |
C17H18N2O2S2 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
1-(pyrrolidin-2-ylmethyl)-3-thiophen-3-ylsulfonylindole |
InChI |
InChI=1S/C17H18N2O2S2/c20-23(21,14-7-9-22-12-14)17-11-19(10-13-4-3-8-18-13)16-6-2-1-5-15(16)17/h1-2,5-7,9,11-13,18H,3-4,8,10H2 |
InChI 键 |
NEBJDRYUCOBRRQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CSC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


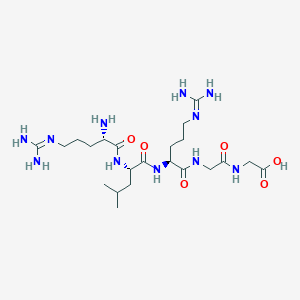
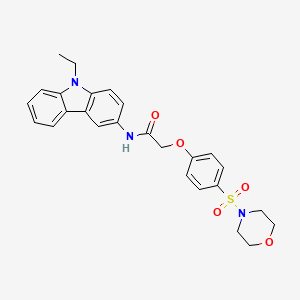
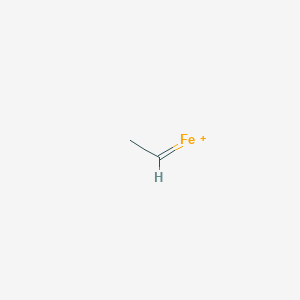
![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
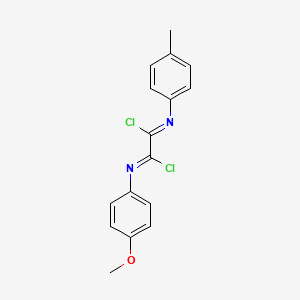
![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
